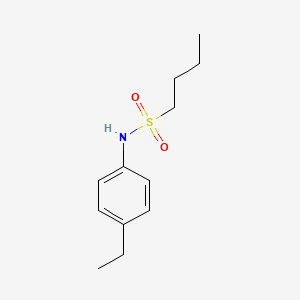![molecular formula C19H13F2N3 B5491742 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5491742.png)
3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that belongs to the pyrazolopyrimidine family. It has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves the inhibition of certain enzymes, including protein kinases and phosphodiesterases. The compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to a cascade of biochemical and physiological effects, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine are diverse and depend on the specific enzymes that it inhibits. In general, the compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine in lab experiments is its high potency and selectivity. The compound exhibits strong inhibitory activity against certain enzymes, making it a valuable tool for studying their functions. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments. Careful consideration should be given to the dose and duration of exposure when using the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine. One area of focus is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the study of the compound's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's anti-cancer properties warrant further investigation, particularly in the development of new cancer therapies. Finally, the compound's potential for use in drug delivery systems and nanotechnology applications should also be explored.
In conclusion, 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a promising compound with potential applications in various scientific research fields. Its high potency and selectivity make it a valuable tool for studying enzyme functions and developing new therapies. Further research is needed to fully understand its mechanism of action and explore its potential applications in different areas of scientific research.
Synthesemethoden
The synthesis of 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves the reaction of 4-fluoroaniline with 2-methylpyrazolo[1,5-a]pyrimidin-7-one in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized for large-scale production, making it a viable option for industrial applications.
Wissenschaftliche Forschungsanwendungen
3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for drug development. It has also been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3/c1-12-18(14-4-8-16(21)9-5-14)19-22-11-10-17(24(19)23-12)13-2-6-15(20)7-3-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSXXFKWILITLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5491665.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5491672.png)
![7-(isoxazol-3-ylcarbonyl)-2-methyl-N-(tetrahydrofuran-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5491678.png)
![[2-(2,4-dichloro-6-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5491684.png)
![2-cyano-2-(7,12-dioxaspiro[5.6]dodec-3-ylidene)acetamide](/img/structure/B5491692.png)
![4-benzyl-3-ethyl-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5491698.png)
![1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}oxy)-1H-1,2,3-benzotriazole](/img/structure/B5491707.png)
![ethyl 6-[2-(3,4-dimethoxyphenyl)vinyl]-2-pyridinecarboxylate hydrochloride](/img/structure/B5491715.png)
![methyl 4-methoxy-3-{[(3-methylphenyl)amino]sulfonyl}benzoate](/img/structure/B5491717.png)
![5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5491741.png)

![4-[2-(2-chloro-6-fluorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5491756.png)

![N-(4-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5491767.png)